

# Unveiling the Solid-State Architecture of 1H-Benzimidazole-2-thiol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1H-benzimidazole-2-thiol**

Cat. No.: **B7722648**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of **1H-benzimidazole-2-thiol**, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's three-dimensional arrangement, experimental procedures for its characterization, and a summary of its key crystallographic parameters.

## Introduction

**1H-benzimidazole-2-thiol**, also known as 2-mercaptopbenzimidazole, is a heterocyclic compound featuring a fused benzene and imidazole ring system with a thiol group at the 2-position. This scaffold is a prominent pharmacophore and a versatile building block in the synthesis of various biologically active molecules. Understanding its solid-state structure is crucial for elucidating structure-activity relationships, predicting intermolecular interactions, and guiding the design of novel derivatives with enhanced therapeutic properties. This guide presents a detailed crystallographic analysis based on single-crystal X-ray diffraction data.

## Experimental Protocols

The determination of the crystal structure of **1H-benzimidazole-2-thiol** involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

## Synthesis of 1H-Benzimidazole-2-thiol

A common and effective method for the synthesis of **1H-benzimidazole-2-thiol** involves the reaction of o-phenylenediamine with carbon disulfide in an alkaline medium.[\[1\]](#)

Procedure:

- A solution of potassium hydroxide is prepared in ethanol and water.
- Carbon disulfide is added to this solution.
- o-Phenylenediamine is then added portion-wise to the reaction mixture.
- The mixture is refluxed for a period of 3 hours.
- Activated charcoal is added, and the solution is refluxed for an additional 10 minutes and then filtered.
- The filtrate is heated, and acetic acid is added to precipitate the product.
- The solution is cooled to complete crystallization.
- The resulting solid, **1H-benzimidazole-2-thiol**, is collected by filtration and washed.

## Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination.

Protocol: White, needle-shaped single crystals of **1H-benzimidazole-2-thiol** can be obtained by the slow evaporation of an ethanolic solution of the synthesized compound at ambient temperature.[\[2\]](#)

## Single-Crystal X-ray Diffraction Analysis

The crystallographic data for **1H-benzimidazole-2-thiol** was obtained using the Weissenberg method with copper K-alpha (Cu K $\alpha$ ) radiation. The integrated intensities were determined photometrically. The structure was solved using Patterson and Fourier techniques and refined by full-matrix least-squares calculations.[\[2\]](#)

## Data Presentation

The crystallographic data for **1H-benzimidazole-2-thiol** is summarized in the following tables for clarity and comparative analysis.

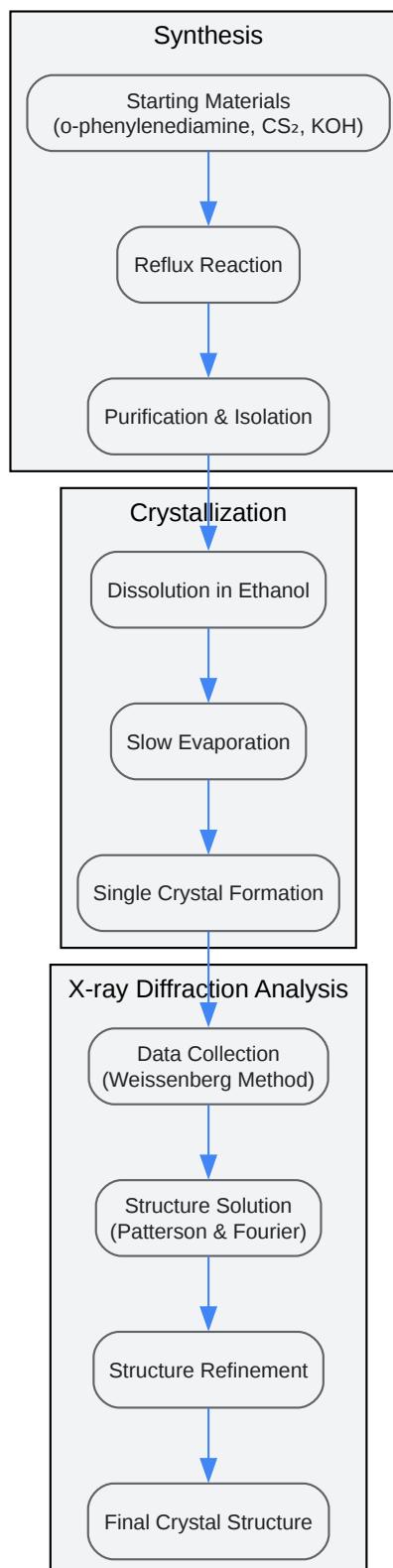
Table 1: Crystal Data and Structure Refinement[2]

| Parameter            | Value                                          |
|----------------------|------------------------------------------------|
| Empirical Formula    | C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> S |
| Formula Weight       | 150.20 g/mol                                   |
| Crystal System       | Monoclinic                                     |
| Space Group          | P2 <sub>1</sub> /m                             |
| Unit Cell Dimensions |                                                |
| a                    | 4.91(1) Å                                      |
| b                    | 8.56(3) Å                                      |
| c                    | 8.29(4) Å                                      |
| α                    | 90°                                            |
| β                    | 91.6(1)°                                       |
| γ                    | 90°                                            |
| Volume               | 347.8(8) Å <sup>3</sup>                        |
| Z                    | 2                                              |
| Radiation            | Cu Kα                                          |
| Final R factor       | 0.102 (for 633 observed reflections)           |

Table 2: Selected Bond Lengths[2]

| Bond      | Length (Å) |
|-----------|------------|
| C(2)-S(2) | 1.671(8)   |
| C(2)-N(1) | 1.362(6)   |
| C(2)-N(3) | 1.383(7)   |

The exocyclic carbon-sulfur bond length of 1.671 Å is indicative of significant double-bond character, suggesting that in the solid state, the thione tautomer is predominant.[\[2\]](#)


Table 3: Intermolecular Interactions[\[2\]](#)

| Interaction Type | Atoms Involved | Distance (Å) |
|------------------|----------------|--------------|
| Hydrogen Bond    | N-H…S          | 3.366        |

The crystal structure is stabilized by intermolecular N-H…S hydrogen bonds, forming extended chains along the b-axis. Each sulfur atom is hydrogen-bonded to nitrogen atoms from two adjacent molecules.[\[2\]](#)

## Visualization of Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of **1H-benzimidazole-2-thiol** is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crystal structure analysis of **1H-benzimidazole-2-thiol**.

## Conclusion

This technical guide has provided a detailed crystallographic analysis of **1H-benzimidazole-2-thiol**. The presented data, including unit cell parameters, bond lengths, and intermolecular interactions, offer valuable insights into the solid-state structure of this important heterocyclic compound. The experimental protocols for synthesis, crystallization, and X-ray diffraction analysis serve as a practical reference for researchers in the field. This fundamental structural information is essential for the rational design and development of new benzimidazole-based therapeutic agents and functional materials.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scilit.com [scilit.com]
- 2. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 1H-Benzimidazole-2-thiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7722648#crystal-structure-analysis-of-1h-benzimidazole-2-thiol>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)